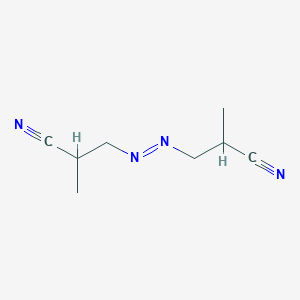Azo-isobutyronitrile
CAS No.: 764-28-3
Cat. No.: VC8135557
Molecular Formula: C8H12N4
Molecular Weight: 164.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 764-28-3 |
|---|---|
| Molecular Formula | C8H12N4 |
| Molecular Weight | 164.21 g/mol |
| IUPAC Name | 3-(2-cyanopropyldiazenyl)-2-methylpropanenitrile |
| Standard InChI | InChI=1S/C8H12N4/c1-7(3-9)5-11-12-6-8(2)4-10/h7-8H,5-6H2,1-2H3 |
| Standard InChI Key | FLZDRQXGVYVYSL-UHFFFAOYSA-N |
| SMILES | CC(CN=NCC(C)C#N)C#N |
| Canonical SMILES | CC(CN=NCC(C)C#N)C#N |
Introduction
Chemical Structure and Physical Properties
AIBN’s structure consists of two 2-methylpropionitrile groups connected by an azo (–N=N–) bond (Figure 1) . The molecule’s symmetry and electron-withdrawing cyano (–CN) groups stabilize the radicals formed during decomposition . Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 164.21 g/mol | |
| Melting point | 100–103°C (decomposition) | |
| Solubility | Soluble in alcohols, acetone | |
| Density | 1.11 g/cm³ | |
| CAS Number | 78-67-1 |
The compound’s insolubility in water and stability at room temperature make it suitable for storage and handling in industrial settings .
Synthesis and Manufacturing
AIBN is synthesized via the condensation of acetone cyanohydrin with hydrazine, followed by oxidation to form the azo bond . Industrial production prioritizes high purity (>98%) to ensure consistent radical generation during decomposition . The reaction mechanism involves:
-
Hydrazine Formation:
-
Oxidation:
Side products, such as unreacted hydrazine, are removed via recrystallization from ethanol .
Thermal Decomposition Mechanisms
AIBN decomposes unimolecularly at temperatures >40°C, producing nitrogen gas and two 2-cyano-2-propyl radicals :
Kinetic and Thermodynamic Insights
Density functional theory (DFT) studies reveal a two-bond dissociation pathway (Figure 2) :
Comparative analysis shows this pathway is favored over single-bond dissociation due to stabilization of radicals by –CN groups and the exothermic release of .
Hazardous Decomposition
Under confinement or excessive heat (>200°C), AIBN undergoes explosive decomposition :
Industrial and Research Applications
Polymerization Initiator
AIBN initiates free-radical polymerization of vinyl monomers (e.g., styrene, acrylates) :
Applications include synthetic rubber, adhesives, and acrylic fibers .
Solid-State Autoxidation Studies
AIBN accelerates oxidation in pharmaceuticals under high-pressure oxygen (e.g., RapidOxy®), though challenges like sublimation and pellet disintegration limit reproducibility . Key findings:
-
Degradation Products: Dehydrogenated derivatives (e.g., droperidol impurity-C)
-
Radical Transfer: Pre-milled PVP-K60 enhances radical diffusion in solids
| Parameter | Rating | Description |
|---|---|---|
| Health Hazard | 3 | Severe irritation, possible toxicity |
| Flammability | 3 | Ignites readily |
| Instability | 3 | Explosive decomposition under heat |
Exposure Limits
-
PAC-1: 0.3 mg/m³
-
PAC-2: 3.3 mg/m³
-
PAC-3: 20 mg/m³
Storage below 20°C in ventilated areas is critical to prevent accidental decomposition .
Recent Advances and Future Directions
Controlled Radical Polymerization
Modifications to AIBN’s structure (e.g., V-70, V-59) enable low-temperature initiation (30–67°C), expanding its use in temperature-sensitive systems .
Computational Modeling
DFT and molecular dynamics simulations optimize decomposition pathways for safer industrial applications .
Environmental Impact
Studies focus on recycling AIBN-derived radicals in green chemistry, though challenges persist in minimizing HCN byproducts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume